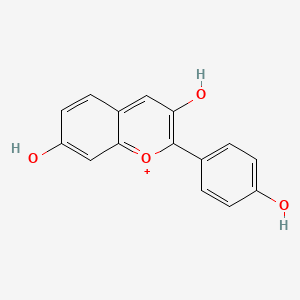

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium

Description

Hydroxyl Groups at Positions 3 and 7

4-Hydroxyphenyl Group at Position 2

- Electronic effects : The electron-donating phenolic group enhances the stability of the flavylium cation by delocalizing positive charge into the B-ring.

- Steric interactions : The phenyl moiety may hinder coplanarity with the benzopyrylium core, slightly reducing conjugation.

Comparative substituent effects :

| Substituent | Position | Function |

|---|---|---|

| -OH | 3 | Stabilizes quinoidal base via H-bonding |

| -OH | 7 | Facilitates hydration at low pH |

| 4-OH-Phenyl | 2 | Enhances solubility and cation stabilization |

Tautomeric Forms and pH-Dependent Structural Transformations

The compound exists in a multistate equilibrium governed by pH, involving five primary species:

- Flavylium cation (AH⁺) : Dominant at pH ≤ 1, characterized by a red absorption band (~520 nm).

- Quinoidal base (A) : Forms at pH 2–4 via deprotonation of AH⁺, displaying purple coloration.

- Hemiketal (B) : Transient intermediate formed by hydration of AH⁺, with limited stability.

- Cis-chalcone (Cc) : Generated rapidly from B via tautomerization (kₜ ~ 10³ s⁻¹), absorbing at shorter wavelengths.

- Trans-chalcone (Ct) : Final stable product under neutral/basic conditions (pH > 4), colorless due to loss of conjugation.

Equilibrium constants :

| Process | Equation | Constant (Example) |

|---|---|---|

| Proton transfer | AH⁺ ⇌ A + H⁺ | pKₐ ~ 4.2 |

| Hydration | AH⁺ + H₂O ⇌ B + H⁺ | Kₕ ~ 10⁻³ M⁻¹ |

| Tautomerization | B ⇌ Cc | Kₜ ~ 10³ s⁻¹ |

| Isomerization | Cc ⇌ Ct | Kᵢ ~ 10⁻⁵ s⁻¹ |

pH-dependent behavior :

- pH ≤ 1 : AH⁺ is stabilized by protonation of the pyran oxygen.

- pH 2–4 : AH⁺ ⇌ A equilibrium shifts toward A as deprotonation occurs.

- pH > 4 : B, Cc, and Ct dominate, with Ct being the most stable at neutral/basic pH.

Computational insights : Density functional theory (DFT) studies reveal that electron-withdrawing groups (e.g., Cl⁻) lower the energy of AH⁺, while electron-donating groups (e.g., -OH) stabilize A and Ct. The 3,7-dihydroxy configuration creates an optimal balance between AH⁺ stability and tautomerization kinetics.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-8H,(H2-,16,17,18)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQPDIBIQDDUNF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40607810 | |

| Record name | 3,4′,7-Trihydroxyflavylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23130-31-6 | |

| Record name | 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23130-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guibourtinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4′,7-Trihydroxyflavylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUIBOURTINIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K4V6C6T6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Baker–Venkataraman Rearrangement and Claisen Condensation

- The Baker–Venkataraman rearrangement is a classical method for synthesizing flavonoid cores, involving the rearrangement of o-hydroxyaryl ketones or esters to form 1,3-diketones, which then cyclize to form the benzopyrylium structure.

- Claisen ester condensation is used to form β-diketones from esters and ketones, providing key intermediates for subsequent cyclization.

These routes typically require:

- Acidic conditions for cyclization steps (e.g., using sulfuric acid or boron trifluoride etherate)

- Basic conditions using piperidine or sodium hydride to facilitate rearrangements and condensations

Methane Sulfonyl Chloride Catalysis

- Methane sulfonyl chloride (MsCl) has been reported as an effective catalyst for the cyclization of alkylated hydroxyacetophenone derivatives to form substituted benzopyranones under mild conditions.

- Boron trifluoride diethyl etherate is often used in conjunction to promote ring closure at low temperatures (0°C), yielding high reaction efficiency and good product yields.

Sodium Hydride Catalysis

- Sodium hydride (NaH) serves as a strong base to favor the formation of chromone derivatives by promoting intramolecular cyclization and preventing byproduct formation.

- This method is particularly useful in the synthesis of 3-substituted benzopyrylium derivatives, although it requires careful handling due to the reactivity of NaH.

Representative Synthetic Scheme

A typical synthetic sequence for this compound involves:

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Formation of o-hydroxyaryl ketone | Starting acetophenone derivatives | Protection with TBDMSCl | Protected hydroxyacetophenone intermediate |

| 2 | Alkylation | Alkyl halide, potassium tert-butoxide | Basic conditions | Alkylated intermediate |

| 3 | Deprotection | Tetra-n-butylammonium fluoride (TBAF) | Mild conditions | Free hydroxyacetophenone derivative |

| 4 | Cyclization | Methane sulfonyl chloride, BF3·OEt2 | 0°C, acidic | Formation of benzopyranone ring |

| 5 | Final oxidation or modification | Depending on desired substitution | Variable | This compound |

Note: Protection and deprotection steps are crucial to control regioselectivity and yield.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Baker–Venkataraman Rearrangement | o-Hydroxyaryl ketones, acids/bases | Acidic or basic, reflux | Well-established, versatile | Requires multiple steps |

| Claisen Ester Condensation | Esters, ketones, base | Basic, reflux | Efficient β-diketone formation | Sensitive to reaction conditions |

| Methane Sulfonyl Chloride Catalysis | MsCl, BF3·OEt2 | 0°C, acidic | Mild conditions, high yield | Requires careful temperature control |

| Sodium Hydride Catalysis | NaH, acid anhydrides | Basic | Promotes selective cyclization | Handling hazards with NaH |

Research Findings and Optimization

- Studies have demonstrated that the use of methane sulfonyl chloride combined with boron trifluoride etherate provides a relatively mild and high-yielding route to 3-substituted benzopyrylium derivatives, including this compound.

- Optimization of protecting group strategies (e.g., TBDMS protection) enhances regioselectivity and prevents side reactions.

- Sodium hydride catalysis has been optimized to minimize byproducts, although preparation of aromatic acid anhydrides remains challenging.

- The choice of solvent and temperature critically affects the cyclization efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: The compound can be reduced to form leuco-anthocyanidins, which are colorless and can be further used in different applications.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products

Oxidation: Quinones

Reduction: Leuco-anthocyanidins

Substitution: Acetylated and benzoylated derivatives

Scientific Research Applications

Photochemistry

The compound exhibits notable photochemical properties that make it suitable for applications in light-sensitive technologies. Research has shown that 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium can undergo photoisomerization and fluorescence emission , which are critical in developing photonic devices and sensors.

- Photostability : The compound's stability under UV light has been characterized extensively. Studies indicate that it maintains its structural integrity while exhibiting fluorescence, making it a candidate for use in fluorescent probes and imaging applications .

- Applications in Sensors : Due to its ability to change properties upon light exposure, this compound can be utilized in the design of optical sensors for detecting environmental changes or specific chemical interactions .

Medicinal Chemistry

This compound also shows promise in medicinal chemistry, particularly due to its biological activities.

- Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions related to oxidative damage .

- Potential Antiviral Activity : Preliminary studies suggest that flavylium compounds may exhibit antiviral properties. The mechanism involves interference with viral replication processes, making it a potential candidate for further investigation as an antiviral agent against various pathogens .

Natural Dyes

Flavylium compounds are well-known for their role as natural dyes due to their vibrant colors and stability.

- Colorant Applications : this compound can be utilized as a natural dye in food and textile industries. Its color stability under various pH conditions enhances its applicability in these sectors .

- Biocompatibility : As a natural dye, this compound is biocompatible and poses fewer health risks compared to synthetic dyes, making it an attractive option for use in consumer products .

Case Study 1: Photochemical Properties

A study conducted by De Freitas et al. highlighted the photochemical behavior of this compound. The researchers characterized its UV-vis absorption and fluorescence emission properties using advanced spectroscopic techniques. The findings indicated that the compound could serve as an effective fluorescent probe due to its strong emission characteristics upon excitation .

Case Study 2: Antioxidant Activity

Research published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various flavylium derivatives, including this compound. The study utilized DPPH radical scavenging assays to demonstrate significant antioxidant activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of guibourtinidin ion involves its interaction with various molecular targets and pathways:

Antioxidant Activity: 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Properties: This compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is closely related to pelargonidin (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium chloride), a well-studied anthocyanidin. Key differences lie in hydroxylation patterns and resulting properties:

Notes:

Biological Activity

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium, also known as a specific type of flavylium compound, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, metabolic pathways, and potential therapeutic applications based on current research findings.

The compound is categorized as a 7-hydroxyflavonoid , characterized by its unique benzopyrylium structure. Its molecular formula is , with a molecular weight of approximately 271.24 g/mol. The structural representation is pivotal for understanding its reactivity and interaction with biological systems.

Key Structural Features:

- Hydroxyl Groups: The presence of multiple hydroxyl groups enhances its antioxidant capabilities.

- Benzopyrylium Core: This core structure is responsible for the compound's stability and reactivity in various chemical environments.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. Studies have shown that this compound can reduce oxidative damage in cellular models, thereby supporting cellular health and function .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against various pathogens. It acts by disrupting microbial cell membranes and inhibiting essential metabolic pathways. In vitro studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. This compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity has been linked to its potential use in treating inflammatory conditions such as arthritis and cardiovascular diseases .

Metabolism and Bioavailability

The metabolism of this compound involves enzymatic transformations primarily in the liver and gut microbiota. It undergoes glucuronidation via UDP-glucuronosyltransferase enzymes, which facilitates its elimination from the body while potentially generating bioactive metabolites that contribute to its overall efficacy .

Metabolic Pathway Overview:

- Glucuronidation: Enhances solubility and excretion.

- Microbial Transformation: Gut microbiota can convert it into other active forms, influencing its bioavailability.

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells

A study assessed the antioxidant capacity of this compound in human fibroblast cells exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, highlighting its protective role .

Case Study 2: Antimicrobial Activity Against E. coli

In a controlled laboratory setting, the compound was tested against E. coli strains. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, demonstrating effective antibacterial properties that could inform future applications in food safety or clinical settings .

Q & A

Q. What analytical methods are recommended for structural characterization of 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium?

To confirm the structure, use a combination of NMR spectroscopy (¹H and ¹³C) for hydroxyl and aromatic proton assignments, mass spectrometry (HRMS) for molecular ion verification, and X-ray crystallography for resolving stereochemical ambiguities. For example, X-ray studies on similar flavylium compounds (e.g., pelargonidin derivatives) reveal planar benzopyrylium cores and hydrogen-bonding patterns . UV-Vis spectroscopy (λmax ~490–520 nm in acidic conditions) can confirm the flavylium chromophore .

Q. What synthetic routes are effective for producing this compound?

The compound can be synthesized via Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde under acidic conditions, followed by cyclization. Reaction optimization (e.g., solvent: ethanol/water, catalyst: HCl, temperature: 60–80°C) is critical to minimize byproducts like chalcone intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can researchers quantify this compound in complex matrices like plant extracts?

Use reverse-phase HPLC with a C18 column and UV detection (λ = 280–520 nm). Mobile phases like acetonitrile/0.1% formic acid (v/v) improve peak resolution. For co-eluting analytes, LC-MS/MS in positive ion mode provides specificity via fragmentation patterns (e.g., m/z 307 [M+H]⁺) . Calibration curves with internal standards (e.g., deuterated analogs) mitigate matrix effects .

Q. What are the pH-dependent stability considerations for this compound?

The flavylium cation is stable below pH 2, converting to quinoidal bases (pH 3–5) and anhydrobases (pH >6). Use buffered solutions (e.g., 0.1 M HCl for storage) to prevent degradation. Stability studies show >90% retention at 4°C for 48 hours in dark conditions .

Advanced Research Questions

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Discrepancies in hydroxyl proton assignments may arise from solvent polarity or tautomerism. Use DMSO-d₆ to slow exchange rates and enhance peak resolution. For ambiguous signals, 2D NMR (COSY, HSQC) clarifies coupling networks. Cross-validate with computational methods (DFT-based chemical shift predictions) .

Q. What strategies optimize quantification in biological fluids with high background interference?

Employ solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids. Dilute-and-shoot LC-MS with a high-resolution Q-TOF analyzer reduces ion suppression. Spike-and-recovery experiments validate method accuracy (target recovery: 85–115%) .

Q. How can degradation products be identified during stability studies?

Use high-resolution LC-MSⁿ to track m/z shifts indicative of demethylation, oxidation, or ring-opening. For example, a mass loss of 18 Da suggests water elimination. Comparative studies with synthetic standards (e.g., 3,7-dihydroxy derivatives) confirm degradation pathways .

Q. What computational models predict interactions between this compound and biomolecular targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities to enzymes like cytochrome P450 or kinases. Parameterize the compound using GAFF force fields and validate with experimental IC₅₀ data. Focus on π-π stacking with aromatic residues (e.g., Phe, Tyr) .

Q. How do structural isomers (e.g., 3,5-dihydroxy vs. 3,7-dihydroxy) affect bioactivity?

Isomeric differences alter electron distribution and hydrogen-bonding capacity. Compare antioxidant activity via DPPH/ABTS assays , where 3,7-dihydroxy analogs show higher radical scavenging due to optimized resonance stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.